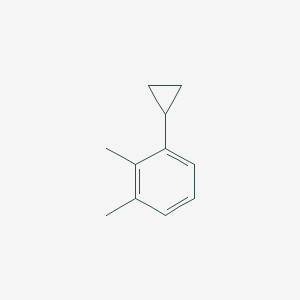

1-Cyclopropyl-2,3-dimethylbenzene

Description

1-Cyclopropyl-2,3-dimethylbenzene (molecular formula: C₁₂H₁₆, molecular weight: 160.26 g/mol) is a substituted aromatic compound featuring a cyclopropyl group at the 1-position and methyl groups at the 2- and 3-positions of the benzene ring. The cyclopropyl moiety introduces steric bulk and electronic effects, distinguishing it from simpler dimethylbenzene derivatives like xylenes.

Properties

Molecular Formula |

C11H14 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-cyclopropyl-2,3-dimethylbenzene |

InChI |

InChI=1S/C11H14/c1-8-4-3-5-11(9(8)2)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |

InChI Key |

HQHHWUOVYMQNRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Dimethyl-Substituted Benzene Derivatives

A common approach to synthesize 1-Cyclopropyl-2,3-dimethylbenzene involves the cyclopropanation of appropriately substituted benzene derivatives. The key step is the formation of the cyclopropane ring on the aromatic scaffold, often achieved via carbene transfer reactions or transition-metal-catalyzed cyclopropanation.

Carbene Transfer Cyclopropanation : This method typically uses diazo compounds as carbene precursors, which, under catalysis by metals such as Rhodium(II) or Copper(I), generate metal-carbenes that insert into the aromatic ring's side chain or directly onto the ring if activated. For 2,3-dimethylbenzene derivatives, selective cyclopropanation at the 1-position can be achieved by controlling reaction conditions and catalyst choice.

Transition-Metal Catalyzed C–H Activation and Cyclopropanation : Recent advances have demonstrated catalyst-free or metal-catalyzed direct C–H functionalization leading to cyclopropane formation on aromatic rings bearing electron-donating groups like methyl substituents. For example, Nguyen et al. (2022) reported regioselective cyclopropanation of aryl substrates bearing electron-rich substituents, including methoxy and ethoxy groups, which are analogous in electronic effects to methyl groups, yielding arylcyclopropanes with moderate to good yields (51–68%) under mild conditions without catalysts or additives.

Oxidative Cyclopropane Ring Formation from Chrysanthemic Acid Derivatives

A patented industrial method addresses the synthesis of cyclopropane derivatives structurally related to 1-Cyclopropyl-2,3-dimethylbenzene, specifically 3,3-dimethylcyclopropane-1,2-dicarboxylic acid anhydride, which shares the cyclopropane core with methyl substitutions on the aromatic ring. The method involves:

Step 1: Oxidation of Dichlorochrysanthemic Acid Methyl Esters

Potassium permanganate oxidation in a mixed solvent of acetone and water (volume ratio 9:1) at 10–40 °C converts dichlorochrysanthemic acid methyl esters into 3,3-dimethylcyclopropane-1,2-dioctyl phthalate. The oxidizing reagent is added dropwise to a potassium permanganate suspension to control reaction rate and minimize impurities. The reaction is monitored by gas chromatography (GC) to ensure complete consumption of starting material. Yields of this step reach approximately 71.8% with purity around 98.5%.Step 2: Dehydration and Ring Closure to Form the Anhydride

The dioctyl phthalate intermediate is refluxed with acetic anhydride for 4 hours to induce dehydration and ring closure, forming the cyclopropane-1,2-dicarboxylic acid anhydride. The product is purified by recrystallization from methyl tert-butyl ether (MTBE), achieving purities of 99.5% and yields of about 75.8%.

This method is industrially scalable, safe, and cost-effective, emphasizing high yield and ease of purification.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium permanganate, acetone/water (9:1), dropwise addition of dichlorochrysanthemic acid methyl esters | 10–40 | 71.8 | 98.5 | Oxidation monitored by GC, cis/trans isomers mixture |

| 2 | Acetic anhydride reflux, 4 hours | Reflux (~140) | 75.8 | 99.5 | Dehydration and ring closure, MTBE recrystallization |

Lithiation and Cross-Coupling Approaches

Supporting information from synthetic organic chemistry literature indicates that arylcyclopropanes can also be synthesized via lithiation of aryl bromides followed by cross-coupling reactions with cyclopropyl precursors. The general procedure involves:

- Deprotonation of the aryl bromide (e.g., 2,3-dimethylbromobenzene) with n-butyllithium at low temperatures (-78 °C to 0 °C).

- Subsequent reaction with cyclopropyl electrophiles or transition-metal-catalyzed coupling with cyclopropyl halides or organometallic reagents.

- Purification by column chromatography to isolate the desired 1-Cyclopropyl-2,3-dimethylbenzene.

This method allows for the introduction of the cyclopropyl group with high regioselectivity and functional group tolerance, although yields vary depending on substrate and conditions.

Photochemical and Radical-Mediated Cyclopropanation

Recent studies have explored catalyst-free photochemical methods for selective cyclopropanation of aryl substrates. Under irradiation with specific wavelengths (e.g., 427 nm Kessil lamp), chlorine radical precursors can induce selective C–H chlorination and subsequent cyclopropane ring formation on electron-rich aromatic rings. These methods provide high regioselectivity and moderate to high yields but require careful control of light intensity and reaction time.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The preparation of 1-Cyclopropyl-2,3-dimethylbenzene can be efficiently achieved through several synthetic routes:

The oxidative method using potassium permanganate followed by ring closure in acetic anhydride offers a robust industrial process with high yields and purity, suitable for large-scale synthesis.

Lithiation followed by cross-coupling provides a versatile laboratory-scale method with good regioselectivity and the ability to introduce various substituents.

Photochemical radical methods offer innovative, catalyst-free alternatives with good selectivity but require precise control of reaction parameters.

For practical synthesis, the choice of method depends on scale, available equipment, and desired purity. The oxidative cyclopropane ring formation method stands out for industrial applications due to its safety, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,3-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted cyclohexane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropyl-2,3-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3-dimethylbenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles.

Radical Reactions: The cyclopropyl group can participate in radical reactions, leading to the formation of various intermediates.

Comparison with Similar Compounds

Xylene Isomers (1,2-, 1,3-, and 1,4-Dimethylbenzenes)

Xylenes are the most basic dimethylbenzene analogs. For instance, m-xylene (1,3-dimethylbenzene) shares the 1,3-dimethyl substitution pattern but lacks the cyclopropyl group. Key differences include:

- Molecular Weight : m-Xylene (106.16 g/mol) is lighter than 1-cyclopropyl-2,3-dimethylbenzene (160.26 g/mol) due to the absence of the cyclopropyl group.

- Solubility : Xylenes exhibit low water solubility (~0.15 mmol/L estimated for m-xylene) . The cyclopropyl group in the target compound may further reduce solubility due to increased hydrophobicity.

- Applications : Xylenes are industrial solvents, whereas 1-cyclopropyl-2,3-dimethylbenzene’s steric bulk may limit solvent utility but enhance specificity in catalytic reactions or receptor binding.

Halogen-Substituted Dimethylbenzenes

Compounds like 2-bromo-1,3-dimethylbenzene (CAS 576-22-7) and 2-fluoro-1,3-dimethylbenzene (CAS 443-88-9) highlight substituent effects on pharmacology:

- Water Solubility : Bromo and fluoro derivatives exhibit abrupt solubility changes (0.10 mmol/L and 0.46 mmol/L, respectively), correlating with GABA receptor activity thresholds .

- Pharmacological Activity : The fluoro derivative potentiates GABA receptors, while the bromo analog lacks efficacy, underscoring substituent size and electronic effects .

- Safety : Bromo- and iodo-substituted analogs (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene ) require stringent handling due to skin/eye hazards .

Nitro-Substituted Dimethylbenzenes

Nitro derivatives like 2-nitro-1,3-dimethylbenzene (CAS 81-20-9) and 4-nitro-1,3-dimethylbenzene (CAS 89-87-2) demonstrate substituent-driven reactivity:

- Electronic Effects : Nitro groups are strongly electron-withdrawing, altering reaction pathways (e.g., electrophilic substitution) compared to electron-neutral cyclopropyl groups.

- Hazard Profile : Nitro compounds pose explosion risks and require careful handling , unlike the cyclopropyl derivative, which likely has lower reactivity.

Other Cyclopropyl-Substituted Aromatics

Research Findings and Data Tables

Table 1: Comparative Properties of 1-Cyclopropyl-2,3-dimethylbenzene and Analogs

Key Observations:

Solubility Trends : Halogen and nitro substituents reduce solubility compared to xylenes, but the cyclopropyl group may further decrease it due to hydrophobicity.

Pharmacological Implications : While halogenated derivatives interact with GABA receptors, the bulkier cyclopropyl group may hinder receptor binding, necessitating targeted studies.

Q & A

Q. Q: What are the common synthetic routes for 1-cyclopropyl-2,3-dimethylbenzene, and how can reaction conditions be optimized for higher yields?

A: The synthesis typically involves Friedel-Crafts alkylation, where a cyclopropyl group is introduced to a pre-functionalized dimethylbenzene derivative. For example, cyclopropyl halides react with 2,3-dimethylbenzene in the presence of Lewis acids like AlCl₃ . Optimization strategies include:

- Catalyst loading : Adjusting AlCl₃ stoichiometry to balance reactivity and side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.

- Temperature control : Maintaining 40–60°C minimizes decomposition of the cyclopropyl group.

Post-synthesis, purity is confirmed via GC-MS or HPLC, with yields reported between 60–85% under inert atmospheres .

Advanced Challenges in Regioselectivity

Q. Q: How do steric and electronic effects of the 2,3-dimethyl substituents influence regioselectivity during cyclopropane ring formation?

A: The methyl groups at positions 2 and 3 create steric hindrance, directing cyclopropane attachment to the less hindered para position. Electronic effects (e.g., methyl’s electron-donating nature) stabilize carbocation intermediates, favoring ortho/para substitution. Advanced studies employ computational models (DFT calculations) to map charge distribution and predict reactive sites . Experimental validation uses isotopic labeling (e.g., deuterated substrates) to track substitution patterns via ¹H NMR .

Physicochemical Properties and Bioactivity

Q. Q: What key physicochemical properties (e.g., logP, solubility) are critical for predicting the biological activity of 1-cyclopropyl-2,3-dimethylbenzene?

A:

| Property | Value/Behavior | Impact on Bioactivity |

|---|---|---|

| logP | ~3.5 (estimated) | High lipophilicity enhances membrane permeability. |

| Water Solubility | <0.1 mmol/L (analogous to halogenated derivatives) | Limited solubility may restrict in vivo efficacy. |

| Steric Volume | Increased due to cyclopropyl group | Affects binding to sterically constrained enzyme pockets. |

These properties are derived from analogs like 2-fluoro-1,3-dimethylbenzene, where solubility cutoffs (0.10–0.46 mmol/L) correlate with GABA receptor modulation thresholds .

Methodological Approaches to Biological Activity Assessment

Q. Q: How can researchers systematically evaluate the antimicrobial potential of 1-cyclopropyl-2,3-dimethylbenzene?

A:

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-chloro-2,4-dimethylbenzene) to identify substituent effects on efficacy .

- Molecular docking : Map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina, focusing on hydrophobic pockets compatible with the cyclopropyl group .

Advanced Analytical Challenges

Q. Q: What analytical techniques resolve structural ambiguities in 1-cyclopropyl-2,3-dimethylbenzene derivatives, particularly regioisomers?

A:

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton environments and spatial proximity of methyl/cyclopropyl groups .

- X-ray crystallography : Provides definitive confirmation of regiochemistry for crystalline derivatives.

- Mass spectrometry (HRMS) : High-resolution data confirms molecular formula and detects fragmentation patterns unique to substitution patterns .

Addressing Contradictions in Reactivity Data

Q. Q: How should researchers resolve discrepancies in reported reactivity of 1-cyclopropyl-2,3-dimethylbenzene under varying catalytic conditions?

A: Contradictions often arise from differences in:

- Catalyst purity : Trace moisture in AlCl₃ can deactivate Lewis acid sites, reducing yields.

- Reaction scale : Batch vs. continuous flow systems alter heat transfer and mixing efficiency.

- Analytical thresholds : GC-MS detection limits may overlook minor byproducts.

A systematic approach involves:

Replicating conditions with rigorous moisture/oxygen exclusion (e.g., Schlenk techniques).

Comparing kinetic data (e.g., reaction progression via in situ IR spectroscopy).

Publishing raw datasets to enable meta-analyses .

Computational Modeling for Reaction Design

Q. Q: How can computational tools guide the design of novel derivatives of 1-cyclopropyl-2,3-dimethylbenzene?

A:

- DFT simulations : Calculate transition-state energies to predict feasibility of cyclopropane ring-opening or electrophilic substitution.

- Molecular dynamics (MD) : Simulate interactions in solvent environments to optimize reaction pathways (e.g., solvent polarity effects on carbocation stability).

- Machine learning : Train models on existing datasets (e.g., Hammett constants for substituted benzenes) to forecast regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.